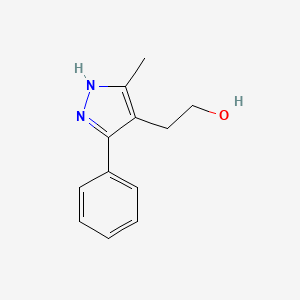
2-(3-methyl-5-phenyl-1H-pyrazol-4-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methyl-5-phenyl-1H-pyrazol-4-yl)ethanol is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by a pyrazole ring substituted with a methyl group at position 3, a phenyl group at position 5, and an ethanol group at position 4. Pyrazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemistry, and materials science.
Mechanism of Action
Target of Action
Similar compounds, such as pyrazole derivatives, have been shown to exhibit cytotoxic activity against various human cell lines .
Mode of Action
It’s worth noting that pyrazole derivatives have been reported to interact with their targets, leading to changes in cell viability .
Biochemical Pathways
Pyrazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
The pharmacokinetic properties of similar compounds have been studied .
Result of Action
Similar compounds have been reported to exhibit cytotoxic activity, suggesting that they may induce cell death .
Action Environment
The activity of similar compounds may be influenced by factors such as ph, temperature, and the presence of other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyl-5-phenyl-1H-pyrazol-4-yl)ethanol can be achieved through several methods. One common approach involves the cyclocondensation of hydrazine with a β-diketone or β-ketoester, followed by subsequent functionalization of the pyrazole ring. For example, the reaction of 3-methyl-1-phenyl-5-pyrazolone with ethylene oxide in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production of pyrazole derivatives often involves multi-step processes that are optimized for high yield and purity. These processes may include the use of catalysts, such as sodium acetate, and controlled reaction conditions to ensure the desired product is obtained efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(3-methyl-5-phenyl-1H-pyrazol-4-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of 2-(3-methyl-5-phenyl-1H-pyrazol-4-yl)acetaldehyde or 2-(3-methyl-5-phenyl-1H-pyrazol-4-yl)acetic acid.
Reduction: Formation of 2-(3-methyl-5-phenyl-1H-dihydropyrazol-4-yl)ethanol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-(3-methyl-5-phenyl-1H-pyrazol-4-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals.
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-phenyl-2-pyrazolin-5-one: Known for its antioxidant properties and used in the treatment of amyotrophic lateral sclerosis.
4,4ʹ-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Exhibits antioxidant and anticancer activities.
Uniqueness
2-(3-methyl-5-phenyl-1H-pyrazol-4-yl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethanol group allows for additional functionalization and potential interactions with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-(5-methyl-3-phenyl-1H-pyrazol-4-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-9-11(7-8-15)12(14-13-9)10-5-3-2-4-6-10/h2-6,15H,7-8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNLQQNZZQULHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=CC=C2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
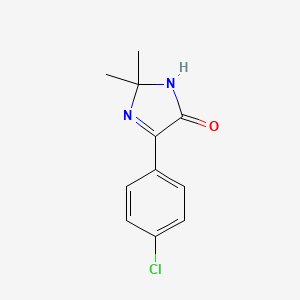
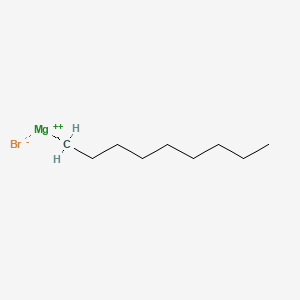
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2872290.png)

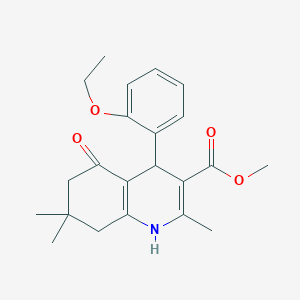
![N-(3,4-dichlorophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2872297.png)
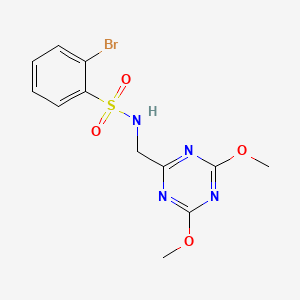
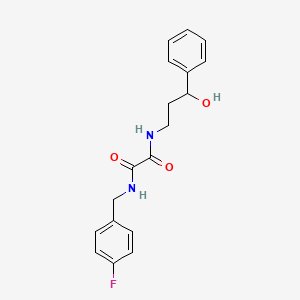

![1-[1-(Pent-4-enoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2872302.png)
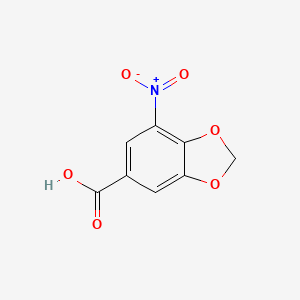
![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-[(pyridin-2-yl)methyl]ethanediamide](/img/structure/B2872305.png)
![Tert-butyl N-[2-(fluoromethyl)phenyl]carbamate](/img/structure/B2872306.png)

